molecular formula C15H13N3O2 B2592016 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline CAS No. 885953-48-0

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Cat. No.: B2592016
CAS No.: 885953-48-0
M. Wt: 267.288
InChI Key: XCKFGIBICKHLMF-UHFFFAOYSA-N
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Description

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a heterocyclic aromatic compound that features an oxadiazole ring fused with an aniline moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline typically involves the formation of the oxadiazole ring followed by the introduction of the aniline group. One common method involves the cyclization of a hydrazide with an appropriate nitrile under acidic or basic conditions to form the oxadiazole ring. Subsequently, the aniline group is introduced through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

    Oxidation: 3-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-5-yl)aniline.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Biological Activity

3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline is a compound of significant interest due to its potential biological activities. The structure features a 1,2,4-oxadiazole ring, which is known for various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article synthesizes current research findings regarding the biological activity of this compound.

Chemical Structure

The chemical formula for this compound is C11H14N4O2C_{11}H_{14}N_{4}O_{2}. The presence of the methoxy group and the oxadiazole moiety contributes to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
5aMCF-70.65Induction of apoptosis via p53 pathway
5bU-9372.41Caspase activation leading to apoptosis

These results indicate that the compound may induce apoptosis in cancer cells through mechanisms involving p53 expression and caspase activation .

Antimicrobial Activity

The oxadiazole ring has been associated with antimicrobial properties. Compounds containing this structure have been tested against various pathogens:

PathogenActivity LevelReference
Staphylococcus aureusModerate
Escherichia coliHigh
Candida albicansModerate

Research indicates that the incorporation of oxadiazole enhances the antimicrobial efficacy of these compounds against both bacterial and fungal strains .

Anti-inflammatory Effects

In addition to anticancer and antimicrobial activities, derivatives of oxadiazole have shown promise in anti-inflammatory applications. Studies suggest that these compounds can inhibit inflammatory mediators:

CompoundInflammatory Mediator Inhibition
5cTNF-alpha
5dIL-6

These findings suggest a potential role for oxadiazole derivatives in treating inflammatory diseases .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Anticancer Properties :
    • Researchers synthesized a series of oxadiazole derivatives and evaluated their cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The study found that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Antimicrobial Efficacy Assessment :
    • A comparative study evaluated the antibacterial activity of various oxadiazole derivatives against E. coli and S. aureus. Results indicated that some derivatives had comparable or superior activity compared to standard antibiotics like amoxicillin .

Properties

IUPAC Name

3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-19-13-7-5-10(6-8-13)14-17-15(20-18-14)11-3-2-4-12(16)9-11/h2-9H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKFGIBICKHLMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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